Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Overview

Description

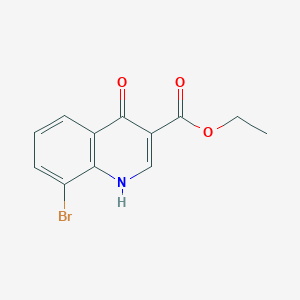

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a brominated quinoline derivative. It has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 .

Synthesis Analysis

The synthesis of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate can be achieved from Diethyl ethoxymethylenemalonate and 2-Bromoaniline . Another method involves heating diethyl {[(3-bromophenyl)amino]methylidene}propanedioate at 250° C.Molecular Structure Analysis

The molecular structure of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate consists of a quinoline core with a bromine atom at the 8th position, a hydroxy group at the 4th position, and a carboxylate group at the 3rd position .Physical And Chemical Properties Analysis

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is a solid compound . It has a predicted boiling point of 385.5±37.0 °C and a predicted density of 1.593±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Photolabile Protecting Group for Carboxylic Acids

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (BHQ) is notable for its application as a photolabile protecting group for carboxylic acids. It displays greater single-photon quantum efficiency compared to other esters and is sensitive enough for multiphoton-induced photolysis for use in vivo. BHQ is particularly beneficial due to its increased solubility and low fluorescence, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Antimicrobial Agents

A synthesis pathway for ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a derivative of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, has been explored for the creation of antimicrobial agents. This synthesis involves a one-pot, three-component reaction, leading to the development of compounds with significant to moderate antimicrobial properties against various bacteria and fungi (Abdel-Mohsen, 2014).

Radiopharmaceutical Synthesis

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate derivatives have been used in the synthesis of radiopharmaceuticals, such as [Tetrazoyl-11C]LY202157. This compound is valuable in vivo studies of the NMDA receptor channel complex, though it does not cross the brain-blood barrier (Ponchant et al., 2000).

Synthesis of Ethylated Products

Research has also explored the effect of different bases and solvents on the ratio of N- and O-ethylated products of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, a compound closely related to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This study sheds light on the synthesis process and the factors affecting the yield and quality of the ethylated products (Guo Hui, 1993).

Antitumor Activities

Some derivatives of Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, like ethyl 4H-pyrano[3,2-h]quinoline-3-carboxylate, have been investigated for their antitumor activities. These studies found that certain compounds exhibited significant inhibitory effects on various human tumor cell lines, contributing to the field of cancer research and treatment (El-Agrody et al., 2012).

Safety and Hazards

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name |

ethyl 8-bromo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDQBYKFJZYKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957402 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

35975-57-6 | |

| Record name | Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}ethanone](/img/structure/B398209.png)

![N-[4-(1-adamantyl)phenyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B398211.png)

![N-[4-(3-chloro-1-adamantyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B398212.png)

![1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea](/img/structure/B398213.png)

![N-1-adamantyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B398214.png)

![Methyl 4-chloro-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B398215.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B398216.png)

![N-[1-(1-adamantyl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B398218.png)

![2-{3-allyl-2-[(5-chloro-2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B398221.png)

![N-(2,3-dimethylphenyl)-2-[2-(4-ethoxyanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B398226.png)

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B398227.png)

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B398228.png)

![2-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-yl]-N-hexylacetamide](/img/structure/B398229.png)